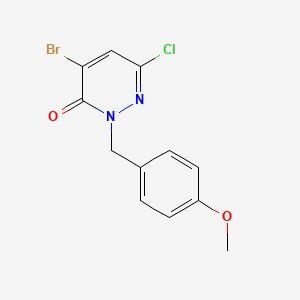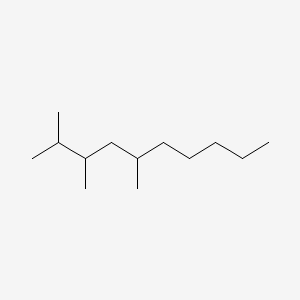
2,3,5-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of hydrocarbons and is known for its relatively high molecular weight of 184.3614 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups at the specified positions. This can be achieved using Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, this compound can be extracted and refined from natural petroleum sources. The process involves distillation and purification to isolate the desired compound from other hydrocarbons present in crude oil .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,3,5-Trimethyldecane has several applications in scientific research:
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethyldecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in various applications, such as its use as a solvent or in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
2,3,5-Trimethyldecane can be compared with other similar compounds, such as:
- 2,2,3-Trimethyldecane
- 2,5,6-Trimethyldecane
- 2,3,4-Trimethyldecane
These compounds share similar molecular structures but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
62238-11-3 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,3,5-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-12(4)10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |
Clé InChI |
AQDNBRMRIRTYIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



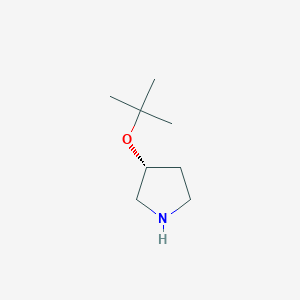
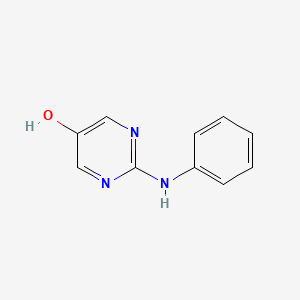

![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
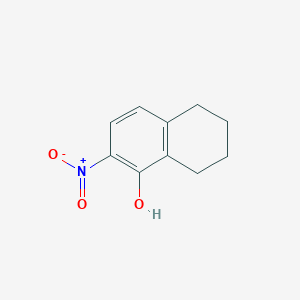
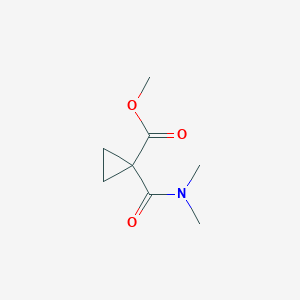
![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)
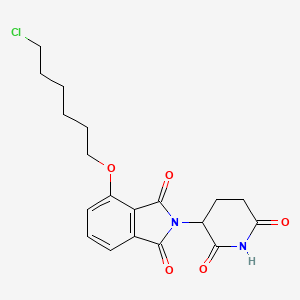
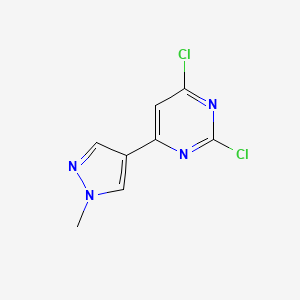
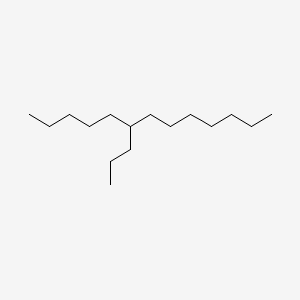
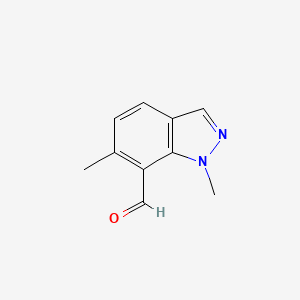
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
